molecular formula C12H13ClF3NO4S B12398048 ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-L-valine

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-L-valine

Cat. No.: B12398048
M. Wt: 359.75 g/mol
InChI Key: IGSDVRVGWMUAPT-JTQLQIEISA-N
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Description

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-L-valine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a sulfonyl group attached to a valine amino acid, with a 4-chloro-3-(trifluoromethyl)phenyl group as a substituent. The presence of both chloro and trifluoromethyl groups imparts distinct chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-L-valine typically involves multiple steps, starting with the preparation of the 4-chloro-3-(trifluoromethyl)phenyl precursor. This precursor can be synthesized through electrophilic aromatic substitution reactions, where chlorine and trifluoromethyl groups are introduced onto a benzene ring. The sulfonylation of this intermediate is then carried out using sulfonyl chloride reagents under basic conditions to form the sulfonyl derivative. Finally, the coupling of this sulfonyl derivative with L-valine is achieved through peptide bond formation reactions, often using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for sulfonylation and peptide coupling steps, as well as purification techniques such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-L-valine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-L-valine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The chloro and trifluoromethyl groups can enhance binding affinity and selectivity towards certain biological targets, modulating their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Shares the 4-chloro-3-(trifluoromethyl)phenyl moiety but differs in the functional group attached.

    4-Chloro-3-(trifluoromethyl)phenyl sulfone: Similar sulfonyl group but lacks the valine amino acid component.

    4-Chloro-3-(trifluoromethyl)phenyl sulfoxide: Intermediate oxidation state between sulfonyl and sulfide.

Uniqueness

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-L-valine is unique due to the combination of its sulfonyl group with an amino acid, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H13ClF3NO4S

Molecular Weight

359.75 g/mol

IUPAC Name

(2S)-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-3-methylbutanoic acid

InChI

InChI=1S/C12H13ClF3NO4S/c1-6(2)10(11(18)19)17-22(20,21)7-3-4-9(13)8(5-7)12(14,15)16/h3-6,10,17H,1-2H3,(H,18,19)/t10-/m0/s1

InChI Key

IGSDVRVGWMUAPT-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F

Origin of Product

United States

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